Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride
Overview
Description
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(methylamino)propanoate hydrochloride typically involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-methyl-2-(methylamino)propanoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Hydrolysis: 2-methyl-2-(methylamino)propanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Altered nitrogen-containing compounds with different oxidation states.
Scientific Research Applications
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical pathways. Its ester and amino groups allow it to participate in a wide range of chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(methylamino)propanoate: Lacks the additional methyl group, resulting in different chemical properties.
Methyl 2-methyl-2-(methylamino)propanoate: Has a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
2-Methyl-2-(methylamino)propanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-methyl-2-(methylamino)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5-10-6(9)7(2,3)8-4;/h8H,5H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFKNARBFWYJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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